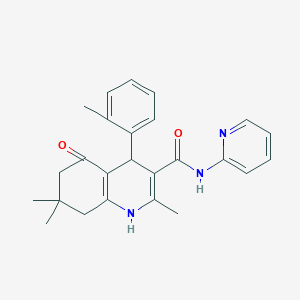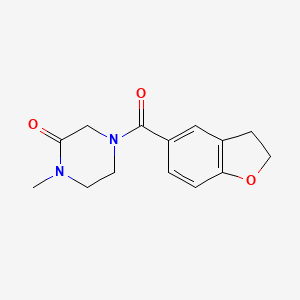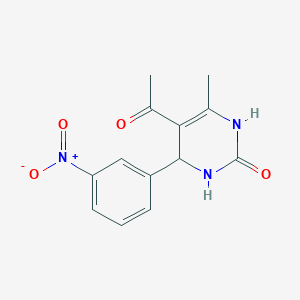![molecular formula C13H13N3O5S2 B4897696 ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B4897696.png)
ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate, also known as ethyl 2-{4-[(2-thiazolylamino)sulfonyl]phenyl}acetate, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is a transmembrane protein that is overexpressed in various types of cancer cells, including renal cell carcinoma, breast cancer, and colorectal cancer. The inhibition of CA IX by ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate leads to a decrease in intracellular pH, which impairs the survival and growth of cancer cells. In addition, ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound exhibits potent inhibitory activity against carbonic anhydrase IX (CA IX) and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate exhibits anti-tumor activity in various animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate in lab experiments include its potent inhibitory activity against carbonic anhydrase IX (CA IX) and its anti-inflammatory effects. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate. One direction is to optimize the synthesis method for higher yields and purity. Another direction is to study the potential of this compound as an anti-cancer agent in various types of cancer cells. Additionally, the potential of ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate as an anti-inflammatory agent should be further investigated. Finally, the potential toxicity and pharmacokinetics of this compound should be studied in animal models to assess its safety and efficacy.
Synthesemethoden
The synthesis method of ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with thiosemicarbazide in the presence of sodium acetate and acetic acid. The resulting intermediate is then reacted with ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate chloroacetate to obtain the final product. The synthesis of this compound has been reported in various scientific research studies and has been optimized for higher yields.
Wissenschaftliche Forschungsanwendungen
Ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. CA IX plays a crucial role in tumor growth, invasion, and metastasis, making it an attractive target for cancer therapy. Ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
ethyl 2-oxo-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2/c1-2-21-12(18)11(17)15-9-3-5-10(6-4-9)23(19,20)16-13-14-7-8-22-13/h3-8H,2H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQJENRYQTXIBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxo{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-2-propen-1-amine](/img/structure/B4897616.png)

![2-(benzyl{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B4897625.png)

![diethyl 5-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4897646.png)

![ethyl 7-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B4897661.png)
![N~2~-cyclohexyl-N~1~-(2,5-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4897662.png)
![(4-bromophenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B4897674.png)
![1-(2-methoxybenzoyl)-4-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4897676.png)
![N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4897678.png)

